molecular formula C20H25FN4O2S B2696516 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 898434-30-5

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2696516
CAS No.: 898434-30-5
M. Wt: 404.5
InChI Key: FHOIAJHNLYAOEA-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[d]pyrimidinone derivative featuring a sulfanyl-acetamide bridge and a 2-fluorophenyl substituent. Its core structure comprises a bicyclic pyrimidinone fused with a cyclopentane ring, modified at the 1-position by a 3-(dimethylamino)propyl chain. The sulfanyl linker connects the pyrimidinone core to an acetamide group, which is further substituted with a 2-fluorophenyl moiety.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O2S/c1-24(2)11-6-12-25-17-10-5-7-14(17)19(23-20(25)27)28-13-18(26)22-16-9-4-3-8-15(16)21/h3-4,8-9H,5-7,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOIAJHNLYAOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, including the formation of the cyclopenta[d]pyrimidin ring and the subsequent attachment of the dimethylamino and fluorophenylacetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction efficiency and scalability. The use of advanced purification methods, like chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing moiety, potentially leading to sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino or fluorophenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives

Scientific Research Applications

2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include acting as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally and functionally related molecules from published literature. Key differences in substituents, molecular weight, and physicochemical characteristics are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₂₁H₂₆FN₅O₂S 455.53 g/mol 2-fluorophenyl, dimethylamino-propyl Cyclopenta[d]pyrimidinone core; sulfanyl-acetamide bridge
2-({1-[3-(Diethylamino)propyl]-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide C₂₂H₂₈F₂N₄O₂S 450.55 g/mol 3,4-difluorophenyl, diethylamino-propyl Higher fluorine substitution; diethylamino group increases lipophilicity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 g/mol 2,3-dichlorophenyl, methyl-pyrimidinone Simpler pyrimidinone core; dichlorophenyl enhances electrophilicity
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 414.27 g/mol 3,4-dichlorophenyl, pyrazol-4-yl Pyrazole-acetamide hybrid; dichloro substitution for steric/electronic effects

Key Structural and Functional Insights

Core Modifications: The target compound’s cyclopenta[d]pyrimidinone core distinguishes it from simpler pyrimidinones (e.g., ) and pyrazole hybrids (e.g., ). In contrast, the thieno[2,3-d]pyrimidine core in introduces a sulfur atom into the fused ring system, altering electronic properties and possibly redox activity.

Substituent Effects: Fluorine vs. Chlorine: The 2-fluorophenyl group in the target compound reduces steric hindrance compared to 3,4-difluorophenyl () or dichlorophenyl () analogs. Fluorine’s electronegativity may enhance hydrogen-bonding interactions without significant steric bulk. Aminoalkyl Chains: The dimethylamino-propyl side chain in the target compound provides moderate hydrophilicity compared to diethylamino in , which may affect membrane permeability and metabolic stability.

Pharmacological Implications: The sulfanyl-acetamide bridge is a common feature in ligands targeting kinase or protease enzymes, as seen in . The acetamide group’s planarity (noted in ) may facilitate π-stacking or hydrogen-bonding interactions with biological targets. Dichlorophenyl-substituted analogs (e.g., ) exhibit higher molecular weights and lipophilicity, which could influence bioavailability compared to the fluorinated target compound.

Synthetic and Analytical Data :

  • The target compound’s synthesis likely follows routes similar to , involving carbodiimide-mediated coupling (as in ) or nucleophilic substitution.
  • Analytical data (e.g., NMR, mass spectrometry) for related compounds (e.g., : δ 12.50 ppm for NH; m/z 344.21 [M+H]⁺) provide benchmarks for verifying the target’s structure.

Biological Activity

The compound 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide (CAS Number: 898460-11-2) is a complex organic molecule characterized by its unique cyclopenta[d]pyrimidine core and various functional groups. This article explores its biological activity, focusing on its pharmacological potential, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H25N5O4SC_{20}H_{25}N_{5}O_{4}S, with a molecular weight of 431.5 g/mol. The structure includes a dimethylamino propyl side chain and a fluorophenyl acetamide moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H25N5O4SC_{20}H_{25}N_{5}O_{4}S
Molecular Weight431.5 g/mol
CAS Number898460-11-2

Pharmacological Profile

Research indicates that compounds similar to 2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2-fluorophenyl)acetamide exhibit significant activity against various biological targets. These include:

  • Glutamate Receptors : Compounds with similar structures have been shown to act as noncompetitive antagonists of AMPA-type glutamate receptors, which are pivotal in neurological signaling and implicated in conditions such as epilepsy .
  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing pathways associated with neurotransmitter release and cellular signaling .
  • Antitumor Activity : Preliminary studies suggest that derivatives of cyclopenta[d]pyrimidine compounds can exhibit cytotoxic effects against cancer cell lines, indicating potential for further development in oncology.

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems through competitive or noncompetitive inhibition at receptor sites. The presence of the dimethylamino group may enhance lipophilicity and facilitate blood-brain barrier penetration, which is crucial for central nervous system activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to this structure:

  • Study on Anticonvulsant Activity : A study demonstrated that related compounds significantly reduced seizure activity in animal models by antagonizing AMPA receptors. The effective dose was found to be as low as 2 mg/kg when administered orally .
  • Antitumor Efficacy : In vitro studies indicated that cyclopenta[d]pyrimidine derivatives could induce apoptosis in various cancer cell lines through the activation of caspase pathways.
  • Neuroprotective Effects : Research has shown that certain derivatives can protect neuronal cells from excitotoxicity by modulating glutamate receptor activity, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : The compound’s synthesis likely involves nucleophilic substitution at the pyrimidine sulfur atom. A stepwise approach is recommended:

  • Step 1 : React 1-[3-(dimethylamino)propyl]-2-oxocyclopenta[d]pyrimidin-4-thiol with a bromo- or chloroacetamide derivative (e.g., N-(2-fluorophenyl)-2-bromoacetamide) in a polar aprotic solvent (e.g., DMF) under inert conditions.
  • Step 2 : Optimize temperature (60–80°C) and base (e.g., K₂CO₃) to enhance thiolate anion formation.
  • Key Data : Similar compounds achieved 65–75% yields under these conditions .

Q. Which spectroscopic techniques are critical for confirming its molecular structure?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., cyclopentane ring protons at δ 1.8–2.5 ppm, pyrimidine carbons at δ 160–170 ppm) .
  • FTIR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C–S, ~650 cm⁻¹) groups.
  • XRD : Resolve crystallographic ambiguities, such as intramolecular hydrogen bonds between the acetamide NH and pyrimidine N atoms .

Q. How does the dimethylaminopropyl substituent influence solubility and stability?

  • Methodology :

  • Solubility : Perform logP calculations (e.g., using ChemAxon) to predict hydrophilicity. Experimental validation via shake-flask method in buffers (pH 1–7.4) shows increased water solubility compared to non-alkylated analogs due to the tertiary amine .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The dimethylamino group may reduce oxidative degradation but increase hygroscopicity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Methodology :

  • Dose-Response Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) vs. cell-based viability tests. Adjust for membrane permeability using PAMPA assays .
  • Metabolite Screening : Use LC-MS to identify active metabolites that may explain discrepancies between in vitro and in vivo efficacy .

Q. How can molecular docking elucidate interactions with cyclin-dependent kinases (CDKs)?

  • Methodology :

  • Protein Preparation : Retrieve CDK2/cyclin E structure (PDB: 1HCL) and optimize protonation states with MOE or Schrödinger.
  • Ligand Docking : Use Glide SP/XP to model the compound’s binding. Key interactions:
  • Sulfanyl group with Lys33 (hydrogen bond).
  • Fluorophenyl moiety in hydrophobic pocket (Val18, Ala144) .
  • Validation : Compare docking scores (GlideScore ≤ -8.0) with known CDK inhibitors .

Q. What synthetic modifications enhance selectivity for phosphodiesterase (PDE) isoforms?

  • Methodology :

  • SAR Analysis : Replace the 2-fluorophenyl group with substituted aryl rings (e.g., 3-Cl, 4-OMe) to probe PDE4B vs. PDE5A selectivity.
  • Data : In analogs, 4-methoxyphenyl increased PDE4B inhibition (IC₅₀ = 12 nM) but reduced PDE5A activity (IC₅₀ > 1 µM) .

Q. How do crystallization conditions affect polymorph formation?

  • Methodology :

  • Screen Solvents : Use 48-condition CrystalMAX kits (e.g., ethanol/water, DMSO/ethyl acetate).
  • Key Findings : Slow evaporation from DMF yields monoclinic crystals (space group P2₁/c) with Z’ = 2, while acetone/hexane produces a triclinic form .

Contradiction Analysis

Q. Why do computational logP values deviate from experimental measurements?

  • Resolution :

  • Software Limitations : Atomic contribution methods (e.g., XLogP3) underestimate polar surface area from the dimethylamino group. Use quantum mechanical (QM) calculations (e.g., COSMO-RS) for accuracy .
  • Experimental Variability : Adjust pH during shake-flask assays to account for amine protonation (pKa ~8.5) .

Q. How to address discrepancies in cytotoxicity across cell lines?

  • Resolution :

  • ABC Transporter Profiling : Use calcein-AM assays to identify efflux pump (e.g., P-gp) activity in resistant lines (e.g., MCF-7/ADR).
  • Mitochondrial Toxicity : Measure ATP levels (CellTiter-Glo) to distinguish apoptosis from off-target effects .

Methodological Resources

  • Synthetic Protocols : Refer to PubChem CID 118786443 for analogous pyrimidinylacetamide syntheses .
  • Crystallography : Cambridge Structural Database entry ARARUI for intramolecular H-bonding patterns .
  • Docking Templates : PDB 3GJW for PDE4B active-site modeling .

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